(S)-3-(2-chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one
CAS No.:
Cat. No.: VC13651744
Molecular Formula: C10H12ClN3O2
Molecular Weight: 241.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClN3O2 |
|---|---|
| Molecular Weight | 241.67 g/mol |
| IUPAC Name | (4S)-3-(2-chloropyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C10H12ClN3O2/c1-6(2)7-5-16-10(15)14(7)8-3-4-12-9(11)13-8/h3-4,6-7H,5H2,1-2H3/t7-/m1/s1 |
| Standard InChI Key | CMYCIRFZJKISNU-SSDOTTSWSA-N |
| Isomeric SMILES | CC(C)[C@H]1COC(=O)N1C2=NC(=NC=C2)Cl |
| SMILES | CC(C)C1COC(=O)N1C2=NC(=NC=C2)Cl |
| Canonical SMILES | CC(C)C1COC(=O)N1C2=NC(=NC=C2)Cl |
Introduction
(S)-3-(2-Chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one is a synthetic organic compound with the CAS number 1429180-81-3. It has a molecular formula of C10H12ClN3O2 and a molecular weight of 241.67 g/mol . This compound is classified as a hazardous substance with a UN number of 2811 and falls under the dangerous goods class 6.1, indicating it is toxic if swallowed, in contact with skin, or if inhaled .
Synthesis and Reaction Conditions
The synthesis of (S)-3-(2-chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one involves specific reaction conditions. One method uses sodium hydride in N,N-dimethylformamide at 0°C for 4 hours, achieving a yield of 74.1% . Another method involves heating in dimethyl sulfoxide at 110°C for 1.5 hours, which is used for further derivatization reactions .
Synthesis Steps:
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Starting Materials: The synthesis typically begins with appropriate starting materials, which are not explicitly detailed in the available literature but generally involve pyrimidine and oxazolidinone derivatives.
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Reaction Conditions: The reaction is carried out in a solvent like N,N-dimethylformamide or dimethyl sulfoxide under controlled temperature conditions.
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Yield and Purification: The yield is reported as 74.1% under specific conditions. Purification methods may include chromatography.
Applications and Research Findings
While specific applications of (S)-3-(2-chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one are not widely documented, compounds with similar structures are often explored for their potential pharmacological properties. The pyrimidine ring is a common motif in many biologically active molecules, suggesting potential uses in medicinal chemistry .
Potential Uses:
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Pharmaceutical Intermediates: Compounds like this may serve as intermediates in the synthesis of drugs with specific biological activities.
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Chemical Synthesis: They can be used to develop new chemical entities through further derivatization reactions.
Suppliers and Availability
(S)-3-(2-chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one is available from a limited number of suppliers, with prices and availability varying based on the supplier and quantity required . The compound is typically sold with a minimum purity of 95% .
Suppliers' Information:
| Supplier | Purity | Lead Time |
|---|---|---|
| Kemix | 0.95 | 50 days (for 100mg and 500mg) |
| BLD Pharm | Not specified | Inquiry required |
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